Product packaging for Bungeiside A(Cat. No.:CAS No. 149475-52-5)

Bungeiside A

Cat. No.: B137357
CAS No.: 149475-52-5
M. Wt: 314.29 g/mol
InChI Key: GXBCTYRBTGLIQW-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bungeiside A is a high-purity chemical compound provided as a reference standard for laboratory research use. This product is strictly labeled For Research Use Only (RUO) and is not intended for use in diagnostic, therapeutic, or personal applications . Research Use Only products are essential tools for scientific investigations, drug discovery, and the development of new analytical methods in controlled laboratory settings . They are not manufactured or validated for use as in vitro diagnostic medical devices (IVDs) and must not be used for clinical diagnosis or patient management . Researchers are responsible for ensuring that all applications of this product comply with the relevant regulations and are confined to non-clinical research purposes. The specific research applications, mechanism of action, and biochemical properties of this compound are areas of active scientific investigation. Please consult the available scientific literature for detailed information. Always prioritize safety and adhere to your institution's guidelines for handling chemical reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O8 B137357 Bungeiside A CAS No. 149475-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149475-52-5

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

1-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

InChI

InChI=1S/C14H18O8/c1-6(16)8-4-7(17)2-3-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

GXBCTYRBTGLIQW-RKQHYHRCSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

149475-52-5

Synonyms

2-O-glucosyl-5-hydroxyacetophenone
bungeiside A
bungeiside-A

Origin of Product

United States

Isolation and Elucidation Methodologies for Bungeiside a

Botanical Sourcing and Ethnopharmacological Context (e.g., Cynanchum bungei Decne)

Bungeiside A, along with its structural analogs Bungeiside B, C, and D, is naturally found in the roots of Cynanchum bungei Decne. nih.gov This plant, a member of the Asclepiadaceae family, is a well-known herb in traditional Chinese medicine, where it is referred to as "Baishouwu". nih.govresearchgate.net It is primarily distributed in Chinese provinces such as Shandong, Henan, Hebei, and Gansu. mdpi.com

In the context of ethnopharmacology, the study of traditional medicines, Cynanchum bungei Decne has a long history of use. mdpi.com It has been traditionally utilized as a tonic and health food for centuries, often for nourishing the kidney and liver, strengthening bones and muscles, and addressing stomach ailments. nih.govresearchgate.netnih.gov The medicinal applications of "Baishouwu" are largely attributed to its chemical constituents, which include acetophenones and C21-steroids. researchgate.netnih.gov this compound is one of the major bioactive C21-steroidal glycosides found in the plant, although it is present in very low concentrations. nih.gov The close botanical relationship between Cynanchum bungei, Cynanchum auriculatum, and Cynanchum wilfordii is also noted, as they are sometimes collectively known as "Baishouwu" and share some chemical constituents. researchgate.netmdpi.com

Advanced Extraction Techniques for this compound from Plant Matrices

The initial step in obtaining this compound involves its extraction from the plant material, typically the roots of Cynanchum bungei. This process is designed to efficiently separate the desired compounds from the complex plant matrix.

Conventional Solvent Extraction Approaches

Conventional solvent extraction is a foundational technique for isolating natural products. nih.gov This method relies on the principle of dissolving the target solute from the plant matrix into a suitable solvent. nih.gov For this compound and related compounds, a sequential extraction process is often employed.

A typical procedure begins with a pre-extraction step using non-polar solvents to remove lipids. For instance, the dried and powdered roots of C. bungei may first be extracted with solvents like light petroleum (petroleum ether) and chloroform. nih.gov This initial step defats the plant material, which is crucial because lipids can interfere with subsequent purification steps.

Following the removal of lipid substances, the plant residue is then extracted with a more polar solvent to isolate the glycosides. Methanol (B129727) is a commonly used solvent for this purpose, effectively dissolving this compound and other polar constituents. nih.gov The resulting methanolic extract contains a mixture of compounds, including this compound, and serves as the crude material for further purification. nih.gov The efficiency of such extractions can be influenced by factors like solvent-to-solid ratio and extraction duration. nih.gov

Table 1: Example of a Conventional Solvent Extraction Protocol for this compound

Step Solvent Purpose
1 Light Petroleum (60-90°C) Removal of non-polar lipid substances
2 Chloroform Further removal of lipid substances

This table is a generalized representation based on described methodologies. nih.gov

Modern Extraction Methodologies (e.g., Pressurized Liquid Extraction, Supercritical Fluid Extraction)

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, modern techniques have been developed. nih.gov While specific applications to this compound are not extensively detailed in the literature, the principles of these methods are highly relevant for extracting steroidal glycosides.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures, keeping the solvent in its liquid state. nih.govmdpi.com These conditions alter the physicochemical properties of the solvent, decreasing its viscosity and surface tension, which allows for better penetration into the plant matrix and improved extraction efficiency. mdpi.com For extracting polar glycosides like steviol (B1681142) glycosides from Stevia leaves, PLE using ethanol (B145695)/water mixtures has proven effective, yielding higher recoveries compared to conventional methods. cetjournal.itcetjournal.it This suggests that PLE could be a powerful tool for obtaining this compound, potentially using solvents like ethanol or methanol. mdpi.com

Supercritical Fluid Extraction (SFE) is another green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. mdpi.commdpi.com While supercritical CO2 is non-polar, its polarity can be modified by adding a co-solvent, such as ethanol. mdpi.comnih.gov This makes it adaptable for extracting a range of compounds. SFE with an ethanol co-solvent has been successfully used to extract saponins (B1172615), which are structurally related to steroidal glycosides. mdpi.comnih.gov The process can be optimized by adjusting parameters like temperature, pressure, and ethanol concentration to achieve energy-efficient recovery. mdpi.comnih.gov This method offers a sustainable alternative by reducing the use of toxic organic solvents. mdpi.com

Chromatographic Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires sophisticated chromatographic techniques. The high polarity and structural similarity of this compound to other constituents like Bungeiside B make its purification particularly challenging. nih.gov

Normal-Phase and Reverse-Phase Liquid Chromatography

Liquid chromatography is a cornerstone of natural product purification. The separation can be performed using different modes, primarily normal-phase and reverse-phase.

Normal-Phase Liquid Chromatography (NPLC) employs a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. phenomenex.comwikipedia.org In this mode, less polar compounds elute first, while polar compounds like this compound are more strongly retained. wikipedia.org NPLC is effective for separating compounds soluble in organic solvents and is often used as an initial fractionation step for crude extracts. phenomenex.com

Reverse-Phase Liquid Chromatography (RPLC) is the most widely used mode in HPLC. wikipedia.org It utilizes a non-polar stationary phase (commonly C18-bonded silica) and a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. wikipedia.orgphenomenex.com In RPLC, polar compounds elute earlier, while non-polar compounds are retained longer. wikipedia.org Given the high polarity of this compound, it would have low retention on a standard C18 column, making this technique suitable for final purification steps where polar impurities need to be separated. The mobile phase composition can be adjusted to fine-tune the separation of closely related polar glycosides.

A multi-step strategy often combines different chromatographic methods to achieve the desired purity. nih.gov For example, a crude methanol extract might first be subjected to column chromatography on a silica gel (normal-phase) to yield several fractions. The fractions containing this compound would then be further purified using preparative RPLC or other advanced techniques.

Countercurrent Separation Techniques

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample. wikipedia.orgaocs.org It is particularly well-suited for separating polar compounds. nih.gov High-Speed Counter-Current Chromatography (HSCCC) is a specific type of CCC that utilizes a strong centrifugal force to hold the liquid stationary phase in place while the mobile phase is pumped through. aocs.org

HSCCC has been successfully applied for the direct separation and purification of this compound from the methanol extract of C. bungei roots. nih.gov The method's success hinges on the selection of an appropriate two-phase solvent system, which is chosen based on the partition coefficients (K values) of the target compounds. nih.gov In one study, a solvent system composed of chloroform-methanol-water was used to isolate this compound, Bungeiside B, and baishouwubenzophenone (B45253) from 1.5 g of a crude extract. nih.gov

Table 2: Example of HSCCC Purification of this compound

Compound Yield from 1.5g Crude Extract Purity
This compound 9.4 mg 93.2%
Bungeiside B 8.6 mg 98.7%

Data sourced from a study on HSCCC application. nih.gov

This demonstrates that HSCCC is a powerful technique for isolating components like this compound that are present in low concentrations and have structures similar to other compounds in the extract. nih.gov The identity and purity of the isolated compounds are typically confirmed using HPLC and structural elucidation is performed with spectroscopic methods like Nuclear Magnetic Resonance (NMR). nih.gov

Preparative High-Performance Liquid Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) is a critical technique for the isolation and purification of specific compounds from complex mixtures in significant quantities. mdpi.com Unlike analytical HPLC, which focuses on identifying and quantifying substances, the primary goal of preparative HPLC is to obtain a pure compound for further analysis, such as structural elucidation or biological testing. mdpi.com

The process begins with the development of an analytical-scale separation method that effectively resolves the target compound, this compound, from other constituents in the crude extract of Cynanchum bungei. This method is then scaled up for preparative work. This involves using columns with a larger internal diameter (typically 20 mm or greater) and a higher stationary phase capacity to handle larger sample loads. mdpi.com The mobile phase composition and flow rate are adjusted to maintain resolution while maximizing throughput.

For polar compounds like this compound, which is a glucoside, reversed-phase chromatography is commonly employed. nih.govmdpi.com Fractions are collected as the eluent exits the column, and those containing the compound of interest are identified, often by monitoring with thin-layer chromatography (TLC) or analytical HPLC. These fractions are then pooled and concentrated to yield the purified this compound. In addition to traditional preparative HPLC, other liquid chromatography techniques like high-speed counter-current chromatography (HSCCC) have also been successfully used to isolate polar, low-concentration components such as this compound. mdpi.com

Spectroscopic Methods for Structural Elucidation of this compound

Once isolated, the precise structure of this compound is determined using a suite of spectroscopic methods. These techniques provide detailed information about the compound's molecular weight, elemental composition, and the three-dimensional arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules like this compound. nih.govnih.gov The process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms in the molecule. For this compound, these spectra help identify the key components: an acetophenone (B1666503) aglycone and a sugar moiety. nih.gov

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assembling the final structure. nih.govnih.gov

COSY establishes proton-proton couplings within the same spin system, helping to trace the connectivity within the acetophenone and glucose units separately.

HSQC correlates each proton to its directly attached carbon atom.

The structure of this compound was determined to be 4-hydroxyacetophenone-4-O-β-D-glucopyranoside through these comprehensive NMR analyses. nih.gov

Table 1: ¹³C and ¹H NMR Spectroscopic Data for this compound (in Pyridine-d₅) Data derived from the structural elucidation of this compound. nih.gov

Position¹³C (δc)¹H (δH)
Aglycone
1196.8-
2128.88.16 (d, J=8.8 Hz)
3116.57.20 (d, J=8.8 Hz)
4161.9-
5116.57.20 (d, J=8.8 Hz)
6128.88.16 (d, J=8.8 Hz)
7 (CH₃)26.22.58 (s)
Glucose
1'102.05.39 (d, J=7.6 Hz)
2'74.94.23 (dd, J=8.8, 7.6 Hz)
3'78.54.30 (t, J=8.8 Hz)
4'71.54.30 (t, J=8.8 Hz)
5'78.94.02 (ddd, J=8.8, 5.4, 2.2 Hz)
6'62.64.56 (dd, J=11.6, 2.2 Hz), 4.41 (dd, J=11.6, 5.4 Hz)

Mass spectrometry (MS) is complementary to NMR and provides crucial information on molecular weight and formula.

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula (e.g., C₁₄H₁₈O₈ for this compound). This is a critical first step in confirming the identity of a compound.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the parent ion is selected and fragmented, and the masses of the resulting fragments are analyzed. For glycosides, this technique is particularly useful for confirming the identity and sequence of sugar units. nih.govnih.gov In the case of this compound, MS/MS analysis would show a characteristic neutral loss of a hexose (B10828440) unit (162 Da), corresponding to the glucose moiety, leaving a fragment ion representing the 4-hydroxyacetophenone aglycone. nih.govnih.gov This fragmentation pattern provides strong evidence for the glycosidic nature of the compound.

The structural elucidation of complex glycosides like this compound is rarely achievable with a single technique; it requires the thoughtful integration of multiple spectroscopic methods. researchgate.netmdpi.com The process is a synergistic puzzle-solving exercise.

Initially, MS and HR-MS provide the molecular weight and elemental composition, defining the pieces of the puzzle. nih.gov Tandem MS experiments then offer clues about the building blocks, such as the mass of the aglycone and the sugar units, by observing the fragmentation patterns. nih.gov

Subsequently, NMR spectroscopy provides the detailed blueprint for assembling these pieces. 1D and 2D NMR data are used to construct the carbon-hydrogen framework of the aglycone and each sugar residue. nih.govnih.gov Crucially, HMBC experiments provide the definitive links, showing how the sugar units are connected to each other and to the aglycone. nih.gov This combination of mass data (what it's made of) and NMR data (how it's put together) allows for the unambiguous determination of the complete chemical structure, including stereochemistry.

Dereplication Protocols in Natural Product Isolation of this compound

In modern natural product chemistry, a significant challenge is the re-isolation of known compounds, which consumes considerable time and resources. Dereplication is the process of rapidly identifying known compounds in a crude extract or partially purified fraction early in the isolation process. frontiersin.orgnih.gov

For a plant like Cynanchum bungei, which contains known compounds such as this compound, dereplication is a vital step. mdpi.com The primary technique used is hyphenated chromatography-mass spectrometry, typically LC-MS/MS. frontiersin.org An extract of the plant material is analyzed, and the resulting data (retention time, parent ion mass, and MS/MS fragmentation pattern) for each peak is compared against comprehensive chemical databases like PubChem, METLIN, or the Dictionary of Natural Products. frontiersin.orgnih.gov

If the data for a peak in the extract matches the known data for this compound (i.e., correct molecular weight and a characteristic loss of a 162 Da fragment), the compound is tentatively identified, or "dereplicated." researchgate.net This allows researchers to prioritize their isolation efforts on the remaining unknown peaks in the chromatogram, thereby accelerating the discovery of novel natural products.

Synthetic Strategies and Chemical Modification of Bungeiside a

Total Synthesis Endeavors for Bungeiside A and Analogues: A Call for Exploration

As of the latest review of scientific literature, there are no published total syntheses of this compound or its close analogues. The intricate structure of this compound, featuring a specific aglycone moiety connected to a glucose unit via a glycosidic bond, presents a formidable and attractive challenge for synthetic organic chemists. The absence of reported synthetic routes means that key strategic considerations, such as retrosynthetic analysis and the development of stereoselective glycosidation methods tailored to this molecule, remain unexplored territories.

Retrosynthetic Disconnection Analysis of the Glycosidic Linkage: A Hypothetical Blueprint

A hypothetical retrosynthetic analysis of this compound would logically begin with the disconnection of the critical glycosidic linkage. This primary disconnection would yield two key building blocks: the aglycone portion and a suitably protected glucose derivative (the glycosyl donor). The stereochemistry of the anomeric center in the glycosidic bond is a crucial aspect that would need to be addressed from the outset of any synthetic plan. Further disconnection of the aglycone itself would then be necessary to break it down into simpler, commercially available starting materials. The specific nature of the aglycone, which is a substituted acetophenone (B1666503) derivative, would dictate the subsequent bond-breaking strategies.

Stereoselective Glycosidation Methodologies: A Field Ripe for Application

The stereoselective formation of the glycosidic bond is a cornerstone of carbohydrate chemistry. While numerous methods exist for achieving high stereocontrol in glycosylation reactions, their specific application to the synthesis of this compound has not been reported. The choice of glycosylation strategy would depend on several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the hydroxyl group on the aglycone, and the desired stereochemical outcome (α or β). Potential methodologies could range from classical Koenigs-Knorr conditions to more modern approaches involving thioglycosides, trichloroacetimidates, or other novel glycosyl donors. The development of a robust and high-yielding stereoselective glycosidation for this compound would be a significant advancement.

Semisynthesis of this compound from Precursors: An Untapped Avenue

Semisynthesis, which involves the chemical modification of a naturally occurring starting material to produce a target compound, offers a potentially more efficient route to this compound than total synthesis. The isolation of structurally related natural products from Cynanchum bungei and other plant sources suggests the possibility of using these compounds as precursors. For instance, related glycosides or the aglycone itself, if isolated in sufficient quantities, could serve as starting points for a semisynthetic approach. However, no studies detailing such a strategy for this compound have been published to date.

Rational Design and Synthesis of this compound Derivatives: A Frontier for Discovery

The synthesis of derivatives of a natural product is a common strategy for exploring its structure-activity relationships (SAR) and optimizing its biological properties. By systematically modifying different parts of the this compound molecule, researchers could gain valuable insights into the chemical features responsible for any potential biological activity.

Chemical Derivatization for Exploring Structure-Activity Relationships: A Future Perspective

The chemical derivatization of this compound remains an open field of investigation. Modifications could be targeted at both the glucose unit and the aglycone moiety. For example, altering the protecting groups on the sugar, or even replacing the glucose with other monosaccharides, could probe the importance of the carbohydrate portion. On the aglycone, modifications to the substituents on the aromatic ring or the acetyl group could reveal key structural requirements for biological interactions. The synthesis and biological evaluation of a library of this compound derivatives would be a crucial step in understanding its potential as a lead compound for drug discovery. The lack of such studies in the current literature highlights a significant opportunity for future research.

Molecular and Cellular Mechanisms of Action of Bungeiside a

Modulation of Intracellular Signaling Pathways by Bungeiside A

Antiviral Mechanism Delineation (e.g., Viral Replication Inhibition, Immune Modulation)

There are no specific scientific studies available that delineate the antiviral mechanisms of this compound. Research has not yet detailed its potential effects on viral replication cycles or its capacity to modulate the host's immune response to viral infections. While many natural compounds exhibit antiviral properties by interfering with viral entry, replication, or release, or by stimulating the host's immune system, such specific actions have not been documented for this compound. nih.govnih.govnih.govnih.gov

Neuroprotective Signaling Mechanisms

Information regarding the neuroprotective signaling mechanisms of this compound is not present in the available scientific literature. The potential for this compound to modulate pathways commonly associated with neuroprotection, such as the PI3K/Akt, MAPK/NF-κB, or BDNF/TrkB signaling cascades, has not been investigated. nih.govmdpi.comnih.gov Therefore, any specific impact on neuronal survival, reduction of neuroinflammation, or mitigation of neurodegenerative processes remains unknown.

Impact of this compound on Cellular Processes

Cellular Growth and Proliferation Dynamics

There is no available research data on the impact of this compound on the dynamics of cellular growth and proliferation. Studies to determine whether this compound promotes or inhibits cell proliferation, or alters the cell cycle, have not been published. nih.govresearchgate.netnih.gov

Programmed Cell Death (Apoptosis, Autophagy) Pathways

The influence of this compound on programmed cell death pathways, such as apoptosis and autophagy, remains uncharacterized. It is unknown whether this compound can induce or inhibit these crucial cellular processes. The molecular interactions of this compound with key regulators of apoptosis (e.g., caspases, Bcl-2 family proteins) or autophagy (e.g., Beclin-1, LC3) have not been explored in scientific studies. biosynth.combroadinstitute.orgnih.govnih.govnih.govmdpi.com

Oxidative Stress Response and Antioxidant Defense Mechanisms

There are no specific findings on how this compound affects cellular responses to oxidative stress or influences antioxidant defense mechanisms. Research has not yet determined if this compound can act as an antioxidant, modulate the activity of antioxidant enzymes, or affect signaling pathways that respond to oxidative damage. nih.govnih.gov

Omics-Based Approaches to Uncover this compound Mechanisms

A review of the scientific literature reveals a lack of studies employing omics-based approaches (such as genomics, proteomics, or metabolomics) to investigate the molecular mechanisms of this compound. nih.govnih.govnih.govmdpi.commdpi.combiorxiv.orgdtu.dkresearchgate.net Consequently, a systems-level understanding of the cellular response to this compound is not yet available.

Transcriptomic and Gene Expression Profiling

Currently, there is a notable absence of published research detailing the transcriptomic and gene expression profiling of cells in response to this compound. Transcriptomic analysis, which involves the comprehensive study of the complete set of RNA transcripts produced by an organism under specific conditions, is a powerful tool for understanding how a compound modulates gene expression. Such studies would typically involve techniques like RNA sequencing (RNA-seq) or microarray analysis to identify genes that are either upregulated or downregulated following treatment with this compound.

The identification of differentially expressed genes would provide the first glimpse into the cellular pathways that are activated or inhibited by this saponin. For instance, such an analysis could reveal whether this compound impacts genes involved in apoptosis, cell cycle regulation, inflammation, or metabolic pathways. This information is fundamental to understanding its potential therapeutic or toxicological effects. The lack of this data represents a critical knowledge gap in the study of this compound.

Proteomic Analysis of Cellular Responses

Similar to the state of transcriptomic research, there is no available data from proteomic analyses of cellular responses to this compound. Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. Techniques such as mass spectrometry-based proteomics are instrumental in identifying and quantifying changes in the proteome of cells treated with a bioactive compound.

A proteomic investigation of this compound would complement transcriptomic data by revealing how changes in gene expression translate to alterations in the cellular protein landscape. This could confirm the functional consequences of gene expression changes and identify post-translational modifications that are not apparent at the transcript level. Understanding the proteomic signature of this compound is essential for a complete picture of its mechanism of action, including its protein targets and the signaling cascades it may trigger. The absence of such studies severely limits our comprehension of how this compound exerts its biological effects.

Metabolomic Fingerprinting of this compound Effects

Metabolomic fingerprinting, the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample, has not yet been applied to study the effects of this compound. This "omics" approach provides a direct snapshot of the cellular phenotype and its biochemical activity. By analyzing the changes in the metabolome following exposure to this compound, researchers could identify specific metabolic pathways that are perturbed by the compound.

For example, a metabolomic study could determine if this compound affects central carbon metabolism, lipid metabolism, or amino acid pathways. This would provide crucial insights into the functional outcomes of the transcriptomic and proteomic changes induced by the compound. The lack of metabolomic data on this compound means that its impact on cellular metabolism remains entirely speculative.

Preclinical Pharmacological Investigations of Bungeiside a Bioactivities

In Vitro Pharmacological Evaluation Models for Bungeiside A

In vitro studies form the foundational stage of pharmacological assessment, offering a controlled environment to investigate the direct effects of a compound on biological systems. These models are instrumental in identifying and characterizing the bioactivities of novel chemical entities like this compound.

Cell-Based Assays for Specific Biological Activities (e.g., Anti-inflammatory, Anticancer, Antiviral, Antioxidant)

Cell-based assays are fundamental tools for the preliminary screening of the pharmacological properties of this compound. These assays utilize cultured cells to model various physiological and pathological processes, allowing for the assessment of a compound's efficacy in a biologically relevant context.

Anti-inflammatory Activity: The anti-inflammatory potential of compounds can be evaluated using various cell-based assays. For instance, the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is a common target for anti-inflammatory drugs. Phenolic compounds from Carissa spinarum have been evaluated for their COX-2 inhibitory activity nih.gov. While extracts of plants containing this compound have been investigated for anti-inflammatory properties mdpi.com, specific data on the direct effect of isolated this compound in such assays is not extensively documented in the available literature.

Anticancer Activity: To assess anticancer potential, cell viability assays are frequently employed. These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines. While various compounds from the Cynanchum genus have demonstrated cytotoxic effects against different cancer cell lines mdpi.com, specific studies detailing the anticancer activity of purified this compound are limited.

Antiviral Activity: The antiviral properties of a compound are often initially screened using in silico methods, followed by cell-based assays. Molecular docking studies have been used to screen for the binding affinity of compounds, including this compound from Hippeastrum vittatum, to key proteins of viruses like SARS-CoV-2 acs.org. However, further validation through in vitro viral replication assays would be necessary to confirm any potential antiviral efficacy.

Antioxidant Activity: The antioxidant capacity of natural compounds is a well-studied area. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) are commonly used. Extracts from Cynanchum species containing this compound have shown antioxidant activity in these assays researchgate.net. These tests provide an indication of the compound's ability to scavenge free radicals and reduce oxidative stress.

Tyrosinase Inhibitory Activity: this compound has been identified as a constituent of plants investigated for their effects on pigmentation. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for depigmenting agents. Compounds from Cynanchum bungei have been evaluated as murine tyrosinase inhibitors, with some demonstrating inhibitory activity in B16 mouse melanoma cells researchgate.net.

Table 1: Examples of In Vitro Assays for Biological Activity Screening

Biological ActivityAssay TypeDescription
Anti-inflammatoryCOX-2 Inhibition AssayMeasures the ability of a compound to inhibit the cyclooxygenase-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. nih.gov
AnticancerCell Viability Assay (e.g., MTT)Assesses the dose-dependent effect of a compound on the proliferation and survival of cancer cells.
AntiviralMolecular DockingA computational technique to predict the binding affinity of a compound to a specific viral protein target. acs.org
AntioxidantDPPH Radical Scavenging AssayA colorimetric assay that measures the ability of a compound to scavenge the stable DPPH free radical. researchgate.net
AntioxidantFerric Reducing Antioxidant Power (FRAP) AssayMeasures the ability of a compound to reduce ferric iron to ferrous iron, indicating its antioxidant capacity. mdpi.com
DepigmentingTyrosinase Inhibition AssayDetermines the ability of a compound to inhibit the tyrosinase enzyme, which is crucial for melanin production. researchgate.net

High-Throughput Screening Platforms for Lead Identification

Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems)

To better mimic the complex microenvironment of human tissues, advanced in vitro models such as three-dimensional (3D) cell cultures and organ-on-a-chip systems are increasingly being used in preclinical research. These models provide a more physiologically relevant context for evaluating drug efficacy and toxicity compared to traditional 2D cell cultures. There is currently no specific information available from the performed searches indicating that this compound has been evaluated using 3D cell culture or organ-on-a-chip technologies.

In Vivo Preclinical Studies of this compound in Relevant Animal Models

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and pharmacological properties of a compound in a whole living organism.

Selection and Characterization of Disease-Specific Animal Models

The selection of an appropriate animal model is critical for the relevance of preclinical findings. The model should mimic the key aspects of the human disease being studied. For instance, in the investigation of depigmenting agents, the zebrafish (Danio rerio) has emerged as a valuable in vivo model due to its rapid development and the ease of observing melanin production researchgate.net. Compounds isolated from Cynanchum bungei have been evaluated for their effects on melanogenesis in zebrafish, providing an in vivo system to assess their depigmenting activity researchgate.net.

Efficacy Assessment in Preclinical Disease Models

Efficacy studies in preclinical disease models aim to determine if a compound has a beneficial effect on the course of the disease. While extracts from plants containing this compound have been mentioned in the context of various pharmacological effects mdpi.com, detailed efficacy studies of the isolated this compound in specific animal models of diseases like inflammation or cancer are not well-documented in the available scientific literature. The primary in vivo data for compounds from the source plants of this compound focuses on depigmenting effects in models like the zebrafish researchgate.net.

Pharmacodynamic Biomarker Evaluation in Vivo

There is currently no publicly available research detailing the in vivo evaluation of pharmacodynamic biomarkers in response to this compound administration. Such studies are crucial for understanding the molecular and cellular effects of a compound in a living organism over time. Typically, this would involve the identification and quantification of specific biomarkers that can provide insights into the compound's mechanism of action and therapeutic efficacy.

Future research in this area would need to establish relevant biomarkers based on the hypothesized therapeutic target of this compound. This would be followed by in vivo studies in appropriate animal models to measure the modulation of these biomarkers.

Comparative Preclinical Analysis with Known Bioactive Compounds

A comparative preclinical analysis of this compound with other known bioactive compounds is not present in the available literature. This type of analysis is essential for positioning a new compound within the existing therapeutic landscape. It helps to delineate its relative potency, efficacy, and potential advantages over established agents.

For a meaningful comparative analysis, this compound would need to be evaluated alongside compounds with similar mechanisms of action or those used to treat the same conditions. The table below illustrates a hypothetical comparative framework that could be used in future studies, once the primary bioactivity of this compound is determined.

Table 1: Hypothetical Comparative Analysis of this compound

CompoundTarget Pathway/ReceptorIn Vitro Potency (IC₅₀)In Vivo Efficacy Model
This compound Data not availableData not availableData not available
Compound X [Example Pathway][Example Value][Example Model]
Compound Y [Example Pathway][Example Value][Example Model]
Compound Z [Example Pathway][Example Value][Example Model]
This table is for illustrative purposes only, as no specific data for this compound has been found.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Bungeiside a and Its Derivatives

Rational Design of Structural Variations for SAR Elucidation

The systematic exploration of the chemical space around the Bungeiside A scaffold is crucial for a comprehensive understanding of its SAR. The rational design of structural variations involves the targeted modification of specific functional groups and structural motifs to probe their influence on biological activity. This process is often guided by initial biological screening data and computational modeling.

Key strategies in the rational design of this compound derivatives include:

Modification of Glycosylation Patterns: Altering the sugar moieties attached to the aglycone can significantly impact pharmacokinetic and pharmacodynamic properties.

Substitution on the Aglycone Core: Introducing various substituents, such as halogens, alkyl, and alkoxy groups, at different positions of the core structure helps to map out sensitive and tolerant regions for modification. nih.gov

Stereochemical Variations: The synthesis and evaluation of different stereoisomers can reveal the importance of the three-dimensional arrangement of atoms for target interaction. nih.gov

These rationally designed derivatives provide a basis for systematic SAR studies, allowing researchers to correlate specific structural changes with observed biological effects.

Identification of Pharmacophoric Elements Crucial for this compound Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov The identification of the pharmacophoric elements of this compound is a critical step in understanding its interaction with its biological target and in designing new, more potent analogs.

Pharmacophore models are typically developed by aligning a set of active molecules and identifying the common chemical features responsible for their biological activity. mdpi.com For this compound, these features could include:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positively and negatively ionizable groups nih.gov

The elucidation of these key features provides a blueprint for the design of novel compounds with potentially improved activity and selectivity.

Computational Chemistry Approaches in this compound SAR/QSAR

Computational chemistry offers powerful tools to investigate the SAR and QSAR of this compound at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com In the context of this compound, docking simulations can be used to:

Predict the binding mode of this compound and its derivatives within the active site of a target protein. nih.gov

Identify key amino acid residues involved in the interaction.

Estimate the binding affinity of different ligands, which can be correlated with their biological activity. nih.gov

These simulations provide a static picture of the ligand-receptor interaction, offering valuable hypotheses for further experimental validation.

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecular system over time. nih.gov For the this compound-target complex, MD simulations can:

Assess the stability of the docked pose over time. nih.gov

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking alone. researchgate.net

MD simulations are computationally intensive but offer a more realistic representation of the dynamic nature of molecular interactions in a biological environment. mdpi.com

3D-QSAR methods are used to correlate the biological activity of a series of compounds with their 3D molecular properties. slideshare.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.gov

These methods involve the following steps:

Alignment: A set of molecules with known biological activities are aligned based on a common scaffold or a pharmacophore model.

Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules. slideshare.netrsc.org

Statistical Analysis: Partial least squares (PLS) analysis is used to derive a mathematical equation that correlates the variations in these fields with the variations in biological activity. researchgate.net

The resulting 3D-QSAR models can be visualized as contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov These models are powerful tools for optimizing lead compounds and for predicting the activity of newly designed molecules. nih.gov

Correlation of Structural Features with Biological Potency and Selectivity

The ultimate goal of SAR and QSAR studies is to establish a clear correlation between the structural features of this compound and its derivatives and their biological potency and selectivity. nih.gov By integrating the findings from rational design, pharmacophore mapping, and computational modeling, researchers can build a comprehensive understanding of the molecular determinants of activity.

Key correlations that can be established include:

The influence of specific substituents on binding affinity and efficacy. nih.gov

The role of stereochemistry in target recognition and selectivity.

This knowledge is invaluable for the medicinal chemist in the iterative process of drug design, enabling the development of this compound-based therapeutic agents with optimized pharmacological profiles.

Challenges and Future Research Directions for Bungeiside a

Methodological Hurdles in Bungeiside A Research and Development

The advancement of research on this compound is fundamentally dependent on overcoming significant methodological hurdles related to its isolation and purification. As a glycoside, this compound shares characteristics with other saponins (B1172615) that make its extraction and purification a complex task. nih.govnih.govresearchgate.net

One of the primary challenges lies in the complex mixtures of structurally similar compounds found in its natural source, Cynanchum bungei. nih.gov The presence of other glucosides, such as Bungeiside-B, -C, and -D, which were isolated alongside this compound, necessitates sophisticated separation techniques. kib.ac.cnnih.govresearchgate.net Traditional methods often prove insufficient for obtaining pure individual components from such intricate mixtures.

The high polarity of this compound presents another significant challenge. nih.gov This characteristic can make it difficult to separate from other polar compounds and requires specialized chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been identified as a suitable method for isolating highly polar components like this compound from Cynanchum species. nih.gov

Furthermore, the development of efficient and scalable extraction and purification protocols is essential for producing the quantities of this compound required for extensive preclinical and potential clinical studies. The initial isolation of this compound involved a multi-step process that, while effective for structural elucidation, may not be practical for larger-scale production. researchgate.net Future research must focus on optimizing these methods to improve yield, purity, and cost-effectiveness.

Table 1: Methodological Hurdles in this compound Research

Challenge Description Potential Solutions
Complex Mixtures Co-occurrence with other structurally similar glucosides in the natural source. nih.gov Advanced chromatographic techniques (e.g., HPLC, HSCCC). nih.gov
High Polarity Difficulty in separation from other polar compounds. nih.gov Specialized separation methods like High-Speed Counter-Current Chromatography (HSCCC). nih.gov

| Scalability | Need for efficient and cost-effective large-scale production methods. | Process optimization, development of synthetic or semi-synthetic routes. |

Strategies for Enhancing Bioavailability and Pharmacokinetic Properties in Preclinical Settings

A significant obstacle in the development of many natural compounds, including saponins, is their low oral bioavailability. nih.govnih.govresearchgate.net This limitation can severely hamper their therapeutic efficacy. For this compound, enhancing its bioavailability and understanding its pharmacokinetic profile are critical next steps in its preclinical development.

The poor bioavailability of saponins is often attributed to factors such as low membrane permeability and rapid metabolism in the gastrointestinal tract. researchgate.net Strategies to overcome these issues for this compound could include:

Structural Modification: Chemical modifications to the this compound molecule could be explored to enhance its lipophilicity and, consequently, its absorption.

Advanced Formulation: The use of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, could protect this compound from degradation in the gut and improve its absorption.

Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability may improve the uptake of this compound.

Detailed pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data will be crucial for designing effective dosing regimens and for predicting its behavior in humans.

Exploration of Synergistic Effects in Combination Therapies with this compound

The therapeutic potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. The exploration of synergistic effects is a promising avenue for future research and could lead to more effective treatment strategies with potentially lower doses and reduced side effects.

Future research should focus on systematically screening for synergistic interactions between this compound and a panel of standard therapeutic agents relevant to its potential applications. Such studies would require robust in vitro and in vivo models to validate any observed synergistic effects and to elucidate the underlying mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant potential to accelerate the research and development of this compound. These computational tools can be applied at various stages of the drug discovery pipeline.

For this compound, AI and ML could be instrumental in:

Target Identification and Validation: Predicting the potential biological targets of this compound based on its chemical structure and comparing it with databases of known drug-target interactions.

Virtual Screening: Screening large compound libraries to identify other molecules that may have similar or synergistic activities with this compound.

ADME/Toxicity Prediction: Developing predictive models for the pharmacokinetic properties and potential toxicity of this compound and its derivatives, thereby guiding lead optimization.

De Novo Design: Designing novel analogs of this compound with improved efficacy and bioavailability based on structure-activity relationship (SAR) data.

The application of these in silico methods can help to prioritize experiments, reduce the number of necessary in vitro and in vivo studies, and ultimately streamline the drug development process for this compound.

Translational Research Opportunities for this compound from Preclinical Findings

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. For this compound, a clear translational pathway needs to be established based on robust preclinical evidence. A major challenge in this transition is the "translational gap," where promising preclinical results often fail to translate into clinical efficacy.

To enhance the translational potential of this compound, future research should focus on:

Disease-Relevant Models: Utilizing animal models that accurately mimic the human disease state for which this compound is being investigated.

Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the biological effects of this compound in both preclinical models and, eventually, in human subjects.

Mechanistic Studies: Gaining a deep understanding of the molecular mechanisms by which this compound exerts its biological effects. This knowledge is crucial for predicting its clinical efficacy and for identifying the patient populations most likely to benefit.

A well-defined translational research strategy will be essential for navigating the complexities of drug development and for maximizing the chances of this compound becoming a clinically useful therapeutic agent.

Q & A

Q. Table 1: Key Considerations for Experimental Design

Aspect Tools/Methods Evidence
Reproducibility Interlaboratory validation, SOP documentation
Data Analysis RSM, meta-analysis, multivariate regression
Synthesis Optimization DFT, chiral chromatography, enzyme catalysis
Bioactivity Validation Dose-response modeling, omics integration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.